molecular formula C12H18N2O2 B5524165 1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione

1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione

Cat. No. B5524165
M. Wt: 222.28 g/mol
InChI Key: KSVHRMPRKXLJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of structurally complex cyclic diones often involves electrocyclic rearrangements or cyclization reactions. For instance, the photolysis of certain uracil derivatives in the presence of trifluoroacetic acid (TFA) can lead to the formation of complex diazatricyclo dodecane diones through sequential photoreactions, showcasing a method that could potentially be adapted for the synthesis of the target compound (Ohkura, Nishijima, & Seki, 2001).

Molecular Structure Analysis

The molecular structures of related compounds reveal a significant degree of complexity, often involving multiple fused rings. X-ray crystallography studies on similar molecules have elucidated their precise structural configurations, demonstrating the importance of this technique in understanding the spatial arrangement of atoms within such molecules (Umehara, Hishida, Fujieda, & Sasaki, 1977).

Chemical Reactions and Properties

The chemical reactivity of cyclic diones includes a range of transformations, such as halogenation, which leads to the formation of α-halo-diones. These reactions are crucial for further functionalization and for studying the reactivity patterns of the core structure (Umehara et al., 1977).

Scientific Research Applications

Cuticular Hydrocarbons in Ants

A review on ant cuticular hydrocarbons (CHCs) explored the complex mixture of nearly 1,000 CHCs across 78 ant species, highlighting the role of dimethylalkanes and other hydrocarbons in species and nest-mate discrimination signals. This research illustrates the significance of detailed chemical analysis in understanding biological signaling mechanisms (Martin & Drijfhout, 2009).

Nitrogen Heterocycles in Pharmaceuticals

An analysis of U.S. FDA approved drugs revealed that 59% contain a nitrogen heterocycle, emphasizing the structural and functional diversity of these compounds in pharmaceuticals. The study categorized the most common nitrogen heterocycles, underscoring their importance in drug development (Vitaku et al., 2014).

Polyoxymethylene Dimethyl Ethers as Diesel Alternatives

Research on polyoxymethylene dimethyl ethers (OMEs) as oxygenated fuels for diesel engines indicates their potential to reduce hazardous exhaust emissions. This study highlights the role of catalysis in OME production, pointing to the importance of chemical synthesis in developing cleaner fuel alternatives (Baranowski et al., 2017).

Environmental Monitoring of Fluoroalkylether Compounds

A review on fluoroalkylether substances, including F-53B and Gen-X, in environmental samples detailed the challenges in monitoring and understanding the fate of these compounds. This work underscores the need for analytical chemistry in assessing environmental and health impacts of industrial chemicals (Munoz et al., 2019).

properties

IUPAC Name

1,8-dimethyl-4,5-diazatricyclo[6.2.2.02,7]dodecane-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-11-3-5-12(2,6-4-11)8-7(11)9(15)13-14-10(8)16/h7-8H,3-6H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVHRMPRKXLJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(C3C2C(=O)NNC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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